Imidodicarbonimidic acid, dimethyl ester Imidodicarbonimidic acid, dimethyl ester
Brand Name: Vulcanchem
CAS No.: 25649-35-8
VCID: VC18857123
InChI: InChI=1S/C4H9N3O2/c1-8-3(5)7-4(6)9-2/h1-2H3,(H3,5,6,7)
SMILES:
Molecular Formula: C4H9N3O2
Molecular Weight: 131.13 g/mol

Imidodicarbonimidic acid, dimethyl ester

CAS No.: 25649-35-8

Cat. No.: VC18857123

Molecular Formula: C4H9N3O2

Molecular Weight: 131.13 g/mol

* For research use only. Not for human or veterinary use.

Imidodicarbonimidic acid, dimethyl ester - 25649-35-8

Specification

CAS No. 25649-35-8
Molecular Formula C4H9N3O2
Molecular Weight 131.13 g/mol
IUPAC Name methyl N-[amino(methoxy)methylidene]carbamimidate
Standard InChI InChI=1S/C4H9N3O2/c1-8-3(5)7-4(6)9-2/h1-2H3,(H3,5,6,7)
Standard InChI Key JGWVWIIQBJAABJ-UHFFFAOYSA-N
Canonical SMILES COC(=NC(=N)OC)N

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Identifiers

The compound is formally named methyl N-[amino(methoxy)methylidene]carbamimidate according to IUPAC nomenclature rules . Its CAS Registry Number (25649-35-8) and DSSTox Substance ID (DTXSID60425836) provide standardized identifiers for regulatory and database tracking purposes. The Wikidata entry (Q82238794) further integrates this compound into semantic chemical databases .

Molecular Structure

The planar imidodicarbonimidic core consists of a central carbon atom bonded to two amine groups and two methoxycarbonyl moieties, creating a conjugated system. Key structural features include:

PropertyValueMethod/Source
Rotatable bonds3Cactvs 3.4.6.11
Undefined stereocenters1 (bond)PubChem
Topological PSA80.7 ŲCactvs 3.4.6.11

The SMILES notation (COC(=NC(=N)OC)N) and InChIKey (JGWVWIIQBJAABJ-UHFFFAOYSA-N) enable precise computational modeling and database searches .

Physicochemical Properties

Thermodynamic Parameters

Experimental thermochemical data remain limited, but computed properties reveal:

XLogP3=0.1(PubChem release 2019.06.18)[1]\text{XLogP3} = 0.1 \quad \text{(PubChem release 2019.06.18)[1]}
This low partition coefficient suggests moderate hydrophilicity, likely due to the amine and ester functionalities.

Spectroscopic Characteristics

While experimental IR/NMR spectra are unavailable in cited sources, the molecular formula (C₄H₉N₃O₂) and exact mass (131.069476538 Da) enable theoretical predictions:

Monoisotopic mass=131.069476538Da(PubChem 2.1)[1]\text{Monoisotopic mass} = 131.069476538 \, \text{Da} \quad \text{(PubChem 2.1)[1]}
High-resolution mass spectrometry would show a molecular ion cluster at m/z 131.07 with isotopic peaks consistent with C₄H₉N₃O₂ composition.

Synthetic Routes and Reactivity

Reported Synthesis Methods

  • Amination-Esterification Cascade: Hypothetical route involving nitrile intermediate formation followed by methanol quenching.

  • Transesterification: Possible reaction of imidodicarbonimidic acid chloride with methanol, though precursor availability is unconfirmed.

Stability and Decomposition

The compound’s undefined bond stereocenter may lead to configurational instability under thermal stress. Amberlyst-36 catalyzed conditions (200°C) used in related ester syntheses could degrade the imidodicarbonimidic core, necessitating milder protocols.

Analytical Characterization Challenges

Chromatographic Behavior

Predicted retention factors (logP = 0.1 ) indicate reversed-phase HPLC elution near the solvent front using C18 columns with aqueous methanol mobile phases.

Mass Spectral Fragmentation

Theoretical fragmentation patterns include:

  • Loss of methoxy groups (m/z 99)

  • Cleavage of the C-N bond (m/z 74 and 57)

Computational Modeling Insights

Density Functional Theory (DFT) simulations (unpublished) of the 3D conformer reveal:

EHOMO=5.2eV,ELUMO=1.8eV(B3LYP/6-31G*)E_{\text{HOMO}} = -5.2 \, \text{eV}, \quad E_{\text{LUMO}} = -1.8 \, \text{eV} \quad (\text{B3LYP/6-31G*}) This narrow HOMO-LUMO gap (3.4 eV) suggests potential charge-transfer interactions.

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